molecular formula C18H11BrN2OS B2388561 4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 392236-76-9

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2388561
CAS No.: 392236-76-9
M. Wt: 383.26
InChI Key: PYPCEYSBRQKYLG-UHFFFAOYSA-N
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Description

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Future Directions

The future directions for “N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities associated with benzothiazole derivatives, there may be potential for “N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide” to be developed into a potent therapeutic agent .

Biochemical Analysis

Biochemical Properties

The thiazole ring in 4-bromo-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This makes 4-bromo-N-(naphtho[1,2-d]thiazol-2-yl)benzamide a versatile molecule in biochemical reactions.

Cellular Effects

The cellular effects of 4-bromo-N-(naphtho[1,2-d]thiazol-2-yl)benzamide are diverse. It has been reported to exhibit potent activity against certain cancer cell lines . For instance, a compound with a similar structure demonstrated potent effect on a prostate cancer cell line .

Molecular Mechanism

The molecular mechanism of action of 4-bromo-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves interactions with various biomolecules. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its structural similarity to other thiazole derivatives, it is likely that it exhibits stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have shown potent activity at certain concentrations .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. These methods are designed to optimize yield and purity while minimizing reaction time and cost .

Chemical Reactions Analysis

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce amines .

Scientific Research Applications

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and neuroprotective agent.

    Industry: In the industrial sector, the compound is used in the development of new materials and coatings.

Comparison with Similar Compounds

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can be compared with other benzothiazole derivatives, such as:

What sets this compound apart is its unique combination of a benzothiazole core with a bromobenzamide moiety, which enhances its biological activity and specificity. This structural uniqueness allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-10H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCEYSBRQKYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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